molecular formula C22H27N5 B14087221 4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline CAS No. 102300-34-5

4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline

Cat. No.: B14087221
CAS No.: 102300-34-5
M. Wt: 361.5 g/mol
InChI Key: RHTLVKDSZGURDG-UHFFFAOYSA-N
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Description

Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vivid colors, making them useful as dyes and pigments. The compound also contains a pyrazole ring, which is a five-membered heterocyclic structure with two adjacent nitrogen atoms. This structural motif is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- typically involves a multi-step process. One common method includes the diazotization of 3-methyl-1-phenyl-1H-pyrazole-5-amine followed by coupling with N,N-dipropylbenzenamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-nitrogen double bond, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive pyrazole ring.

    Industry: Utilized as a dye and pigment in various industrial applications.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various enzymes and receptors. The pyrazole ring is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(2-phenylethenyl)-N-(3,5-dimethyl-1-pyrazolylmethyl)-: Another azo compound with a similar structure but different substituents.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole ring but differs in its overall structure and functional groups.

Uniqueness

Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is unique due to its specific combination of an azo group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial applications.

Properties

CAS No.

102300-34-5

Molecular Formula

C22H27N5

Molecular Weight

361.5 g/mol

IUPAC Name

4-[(5-methyl-2-phenylpyrazol-3-yl)diazenyl]-N,N-dipropylaniline

InChI

InChI=1S/C22H27N5/c1-4-15-26(16-5-2)20-13-11-19(12-14-20)23-24-22-17-18(3)25-27(22)21-9-7-6-8-10-21/h6-14,17H,4-5,15-16H2,1-3H3

InChI Key

RHTLVKDSZGURDG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC(=NN2C3=CC=CC=C3)C

Origin of Product

United States

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